molecular formula C17H23NO4 B3086609 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid CAS No. 1160262-03-2

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B3086609
CAS No.: 1160262-03-2
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of this compound can be achieved through the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C14H24N2O4 . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Chemical Reactions Analysis

The Boc group in this compound can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its stability under basic hydrolysis conditions and catalytic reduction conditions . It is also inert against various nucleophiles .

Scientific Research Applications

Synthesis and Stereochemistry

  • Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This advancement significantly shortened existing synthesis procedures for these unnatural amino acids, contributing to the field of stereochemistry and compound synthesis (Bakonyi et al., 2013).

Chemical Reactions and Derivatives

  • Boev et al. (2015) explored the reactions of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives. These reactions yielded various isomers and demonstrated the versatility of similar tert-butoxycarbonyl-containing compounds in chemical syntheses (Boev et al., 2015).
  • Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imide compounds, demonstrating a unique reaction mechanism involving a nine-membered cyclic transition state (Xue & Silverman, 2010).

Antibacterial Activities

  • Song et al. (2015) investigated N-tert-butoxycarbonyl-thiazolidine carboxylic acid for antibacterial activities. Their findings indicated that certain derivatives of this compound showed promising antibacterial properties against various bacterial strains (Song et al., 2015).

Mechanism of Action

The mechanism of action of this compound in peptide synthesis involves the use of the Boc group as the N α-amino protecting group . This allows for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Therefore, personal protective equipment should be used when handling this compound .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids could expand the applicability of AAILs . Future research could also focus on the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCTXOGRWQLHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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